molecular formula C16H14ClN3 B5137338 7-chloro-4-methyl-N-(pyridin-3-ylmethyl)quinolin-2-amine

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)quinolin-2-amine

Cat. No.: B5137338
M. Wt: 283.75 g/mol
InChI Key: VXOUHYBEBRUTPR-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)quinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-N-(pyridin-3-ylmethyl)quinolin-2-amine typically involves the reaction of 4,7-dichloroquinoline with pyridin-3-ylmethanamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom at the 7-position is replaced by the pyridin-3-ylmethyl group .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and ultrasound-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-(pyridin-3-ylmethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death. It can also inhibit enzymes involved in critical biological processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-7-16(19-10-12-3-2-6-18-9-12)20-15-8-13(17)4-5-14(11)15/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOUHYBEBRUTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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